molecular formula C11H8FNO3 B2781140 7-Fluoro-6-methoxyquinoline-2-carboxylic acid CAS No. 1595816-34-4

7-Fluoro-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B2781140
CAS No.: 1595816-34-4
M. Wt: 221.187
InChI Key: DSVBEMBCERDWSQ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid typically involves the introduction of a fluorine atom and a methoxy group onto the quinoline ring. One common method includes the cyclization of appropriate precursors followed by functional group modifications. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds, including 7-fluoro-6-methoxyquinoline-2-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The structure-activity relationship (SAR) studies indicated that modifications at the C-6 position enhance the compound's activity against both replicating and non-replicating strains of M. tuberculosis .

Inhibition of DNA Gyrase

The compound has been identified as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition is crucial for developing new antibiotics targeting resistant bacterial strains. The effectiveness of this compound in this role positions it as a potential lead compound in the search for novel antibacterial agents .

P-glycoprotein Inhibition

Recent studies have focused on the ability of quinoline derivatives to inhibit P-glycoprotein, a protein that plays a significant role in drug resistance in cancer therapy. Compounds based on the structure of this compound have shown promising results in overcoming multidrug resistance in cancer cells, making them candidates for further development in cancer treatment .

Neuroprotective Effects

Emerging research indicates that quinoline derivatives may possess neuroprotective properties, particularly in models of ischemic stroke. Compounds similar to this compound have been evaluated for their ability to mitigate neuronal damage during ischemic events, suggesting potential applications in treating neurodegenerative diseases .

Anticancer Properties

The anticancer potential of quinoline derivatives is another area of active investigation. Studies have shown that specific modifications can enhance cytotoxicity against various cancer cell lines, including multidrug-resistant strains. This opens avenues for developing targeted cancer therapies based on quinoline structures .

Fluorescent Sensors

This compound and its derivatives are being explored as components in fluorescent sensors for detecting metal ions such as zinc and chlorine. These sensors are vital for environmental monitoring and biochemical assays due to their sensitivity and specificity .

Organic Light Emitting Diodes (OLEDs)

The unique photophysical properties of quinoline compounds make them suitable candidates for use in OLED technology. Their ability to emit light upon excitation can be harnessed in developing more efficient lighting and display technologies .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against Mycobacterium tuberculosis, with enhanced activity through C-6 modifications.
DNA Gyrase Inhibition Demonstrated inhibition of bacterial DNA gyrase, suggesting potential as an antibiotic lead compound.
P-glycoprotein Inhibition Significant inhibition observed, indicating potential use in overcoming drug resistance in cancer therapy.
Neuroprotective Effects Showed promise in reducing neuronal damage during ischemia, relevant for neurodegenerative disease treatment.
Fluorescent Sensors Effective as fluorescent sensors for metal ion detection, useful in environmental monitoring.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-6-methoxyquinoline-2-carboxylic acid is unique due to the presence of both the fluorine and methoxy groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these functional groups allows for greater versatility in chemical reactions and potential biological activities .

Biological Activity

7-Fluoro-6-methoxyquinoline-2-carboxylic acid (FMQCA) is a derivative of quinoline that has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of FMQCA, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

FMQCA is characterized by the presence of a fluorine atom at the 7-position and a methoxy group at the 6-position of the quinoline ring. Its chemical formula is C11H9FNO3C_{11}H_{9}FNO_{3}, with a molecular weight of approximately 221.19 g/mol. The structural modifications contribute to its biological properties, particularly its interaction with biological targets.

FMQCA exhibits its biological activity through several mechanisms, primarily by inhibiting key enzymes and cellular processes:

  • Inhibition of DNA Gyrase : Similar to other quinoline derivatives, FMQCA has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. This inhibition leads to bacterial cell death, making it a candidate for treating infections caused by Mycobacterium tuberculosis (Mtb) and other pathogens .
  • P-Glycoprotein Inhibition : Recent studies have indicated that FMQCA can inhibit P-glycoprotein (P-gp), a protein that plays a significant role in drug resistance in cancer cells. This action enhances the efficacy of co-administered chemotherapeutic agents .

Antimicrobial Activity

FMQCA has demonstrated significant antimicrobial properties against various bacterial strains:

  • Mycobacterium tuberculosis : In vitro studies reveal that FMQCA exhibits potent activity against both replicating and non-replicating forms of Mtb. The minimum inhibitory concentration (MIC) for effective strains was found to be lower than that of many existing anti-TB drugs, indicating its potential as an alternative treatment .
  • Other Bacteria : FMQCA also shows activity against Gram-positive and Gram-negative bacteria, although specific MIC values vary depending on the strain tested.

Anticancer Activity

The anticancer potential of FMQCA has been evaluated in several studies:

  • Cell Line Studies : In vitro tests on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) have shown that FMQCA can induce cytotoxic effects. The IC50 values indicate moderate potency compared to standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : The anticancer activity is attributed to apoptosis induction and cell cycle arrest in cancer cells, potentially mediated through P-gp inhibition and subsequent accumulation of chemotherapeutic agents within the cells .

Case Studies

Several case studies have highlighted the efficacy of FMQCA in different biological contexts:

  • Study on Mycobacterium tuberculosis :
    • Objective : To evaluate the effectiveness of FMQCA against Mtb.
    • Results : Showed significant inhibition with MIC values indicating strong potential as an anti-TB agent. The study emphasized the compound's ability to retain activity against non-replicating Mtb under low-oxygen conditions .
  • P-Glycoprotein Inhibition Study :
    • Objective : To assess the impact of FMQCA on drug-resistant cancer cell lines.
    • Results : Demonstrated that FMQCA significantly inhibited P-gp activity, enhancing the cellular uptake of co-administered drugs. This suggests a dual role in combating both infections and cancer .

Comparative Efficacy Table

CompoundTarget Pathogen/Cancer TypeMIC/IC50 ValueMechanism
This compoundMycobacterium tuberculosis< 16 µg/mLDNA gyrase inhibition
This compoundA549 Lung Cancer Cells~30 µMP-glycoprotein inhibition
Other quinoline derivativesVariousVariesVaries

Properties

IUPAC Name

7-fluoro-6-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-16-10-4-6-2-3-8(11(14)15)13-9(6)5-7(10)12/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVBEMBCERDWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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